6-Amino-2-methoxy-3-(4-acetoxybutyl)-4-pyrimidone
Overview
Description
6-Amino-2-methoxy-3-(4-acetoxybutyl)-4-pyrimidone is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
6-Amino-2-methoxy-3-(4-acetoxybutyl)-4-pyrimidone and its derivatives have been investigated for their antibacterial properties. One study found that certain derivatives, through inhibition of bacterial DNA polymerase IIIC, exhibited potent antibacterial activity against Gram-positive organisms, with some compounds protecting mice from lethal infections (Zhi et al., 2005).
Antimalarial and Cytotoxic Activities
Derivatives of this compound were synthesized and tested for their antimalarial and cytotoxic activities. Some derivatives showed promising activity in this regard, suggesting potential for further exploration in treating malaria (Charris et al., 2000).
Chemical Reactivity and Biological Evaluation
Research on the chemical reactivity of derivatives of this compound led to the synthesis of novel nitrogen heterocyclic compounds. These compounds were evaluated for various biological activities, indicating the versatility of this pyrimidone as a precursor in medicinal chemistry (Farouk et al., 2021).
Spectrophotometric Studies
Spectrophotometric studies involving 2-amino-4-methoxy-6-methyl-pyrimidine, a related compound, were conducted to understand proton transfer complexes. Such studies are crucial in developing analytical methods for these compounds (Habeeb et al., 2009).
Synthesis of Analogues and Antiviral Activity
The synthesis of various analogues of this compound has been reported, with some studies focusing on their potential antiviral activities. This research contributes to the understanding of how structural changes can impact biological activity (Quijano et al., 1990).
Properties
IUPAC Name |
4-(4-amino-2-methoxy-6-oxopyrimidin-1-yl)butyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-8(15)18-6-4-3-5-14-10(16)7-9(12)13-11(14)17-2/h7H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGDNZFFLHTIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C(=O)C=C(N=C1OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.